Pendetide

Prostate Cancer Biochemical Recurrence Molecular Imaging

Pendetide (CAS 148805-91-8), chemically designated as glycyl-tyrosyl-lysine-diethylenetriaminepentaacetic acid (GYK-DTPA), is a bifunctional chelating agent specifically designed to stably coordinate radiometals, most notably Indium-111 (¹¹¹In), and covalently link them to monoclonal antibodies. It serves as the critical linker-chelator component in the FDA-approved radioimmunoconjugate ¹¹¹In-capromab pendetide (ProstaScint®), where it is conjugated to the murine monoclonal antibody 7E11-C5.3, which targets an intracellular epitope of prostate-specific membrane antigen (PSMA).

Molecular Formula C31H47N7O14
Molecular Weight 741.7 g/mol
CAS No. 148805-91-8
Cat. No. B12302954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePendetide
CAS148805-91-8
Molecular FormulaC31H47N7O14
Molecular Weight741.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O
InChIInChI=1S/C31H47N7O14/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52)/t22-,23-/m0/s1
InChIKeyZMEWRPBAQVSBBB-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pendetide (CAS 148805-91-8): GYK-DTPA Chelator Core for Antibody-Based Radiopharmaceuticals


Pendetide (CAS 148805-91-8), chemically designated as glycyl-tyrosyl-lysine-diethylenetriaminepentaacetic acid (GYK-DTPA), is a bifunctional chelating agent specifically designed to stably coordinate radiometals, most notably Indium-111 (¹¹¹In), and covalently link them to monoclonal antibodies [1]. It serves as the critical linker-chelator component in the FDA-approved radioimmunoconjugate ¹¹¹In-capromab pendetide (ProstaScint®), where it is conjugated to the murine monoclonal antibody 7E11-C5.3, which targets an intracellular epitope of prostate-specific membrane antigen (PSMA) [2].

Why Generic DTPA Chelators Cannot Substitute for Pendetide in Targeted Radiopharmaceuticals


Pendetide is not a generic DTPA chelator. Its specific peptide sequence (Gly-Tyr-Lys) provides a unique chemical scaffold that simultaneously enables site-specific conjugation to the antibody's oligosaccharide chains and forms a kinetically inert, octahedral coordination complex with ¹¹¹In [1]. This precise molecular architecture is essential for maintaining the immunoreactivity of the conjugated antibody and preventing in vivo dissociation of the radiometal, which would lead to off-target bone marrow accumulation. In vitro stability studies demonstrate that the ¹¹¹In-Pendetide complex retains over 95% of its radioactivity after 72 hours in human serum at 37°C, a level of chelate stability not guaranteed by unmodified DTPA or alternative linker-chelator systems [2].

Quantitative Performance Differentiation of Pendetide-Based Imaging Against Modern PSMA PET Tracers


Head-to-Head Comparison of Diagnostic Accuracy in Recurrent Prostate Cancer: ¹¹¹In-Capromab Pendetide SPECT/CT vs. ¹⁸F-FACBC PET/CT

In a prospective, head-to-head clinical trial of 93 patients with suspected recurrent prostate carcinoma, the pendetide-based agent ¹¹¹In-capromab pendetide SPECT/CT demonstrated significantly lower diagnostic accuracy for detecting disease in the prostate bed compared to the investigational PET tracer anti-3-[¹⁸F]FACBC. Specifically, ¹¹¹In-capromab pendetide achieved an accuracy of 63.7% (95% CI: not reported), while anti-3-[¹⁸F]FACBC achieved 73.6% accuracy [1].

Prostate Cancer Biochemical Recurrence Molecular Imaging SPECT/CT PET/CT

Comparative Sensitivity for Detecting Extraprostatic Metastases: ¹¹¹In-Capromab Pendetide SPECT/CT vs. ¹⁸F-FACBC PET/CT

The same prospective trial revealed a stark difference in sensitivity for detecting extraprostatic disease. ¹¹¹In-capromab pendetide exhibited a sensitivity of only 10.0% (1 of 10 patients; 95% CI: 0.3% to 44.5%) for this indication, whereas the comparator anti-3-[¹⁸F]FACBC demonstrated a sensitivity of 55.0% (11 of 20 patients) [1]. A separate study also reported a similarly low sensitivity of 10% (1 of 10 patients) for ¹¹¹In-capromab pendetide in detecting extraprostatic recurrence [2].

Prostate Cancer Metastasis Lymph Node Imaging Sensitivity PSMA

Diagnostic Specificity for Pelvic Lymph Node Metastasis: ¹¹¹In-Capromab Pendetide SPECT-CT Alone and Combined with MRI

In a retrospective study of 18 patients who underwent radical prostatectomy, ¹¹¹In-capromab pendetide SPECT-CT demonstrated a high specificity of 96.7% for identifying malignant pelvic lymph nodes when interpreted alone. This high specificity is a key performance attribute of the pendetide-based agent. Furthermore, when the SPECT-CT findings were combined with MRI with diffusion-weighted imaging (DWI), the sensitivity improved from 40.0% to 88.9%, while maintaining a specificity of 98.5% [1].

Prostate Cancer Lymph Node Metastasis SPECT-CT MRI Specificity

Detection Rate of Occult Disease in Post-Prostatectomy Biochemical Recurrence

A large multicenter study (N=183) of ¹¹¹In-capromab pendetide immunoscintigraphy in men with rising PSA after radical prostatectomy demonstrated that the scan was able to localize disease in 60% of patients (108 of 181 with interpretable scans). Notably, the scan identified antibody uptake outside the prostatic fossa in 42% of patients, indicating its ability to detect distant recurrence not otherwise evident [1].

Prostate Cancer Biochemical Recurrence Immunoscintigraphy Disease Localization

Evidence-Based Application Scenarios for Pendetide in R&D and Clinical Diagnostics


Development of Next-Generation PSMA-Targeted Radioconjugates

Despite the clinical limitations of ¹¹¹In-capromab pendetide for imaging, the pendetide (GYK-DTPA) molecule remains a validated, robust linker-chelator platform for research and development of novel radioimmunoconjugates. Its established in vivo stability profile ( >95% intact after 72h in serum [1]) and defined conjugation chemistry make it an ideal starting point for exploring new antibody-radionuclide combinations. This is particularly relevant for preclinical studies requiring a reliable chelator system to evaluate tumor targeting and biodistribution before advancing to clinical candidates with alternative linkers.

Specific Detection of Soft-Tissue Metastases in Prostate Cancer

As an FDA-approved agent, ¹¹¹In-capromab pendetide is indicated for the detection of soft-tissue metastases in patients with biopsy-proven prostate cancer who are at high risk for pelvic lymph node involvement [2]. The high specificity for nodal disease (up to 98.5% when combined with MRI-DWI [3]) makes it a valuable confirmatory tool in cases where other imaging findings are equivocal and a false-positive result could lead to unnecessary invasive procedures or alteration of the treatment plan.

Pre-Salvage Radiotherapy Stratification in Biochemical Recurrence

In the post-prostatectomy setting with rising PSA, the ¹¹¹In-capromab pendetide scan can help stratify patients by localizing disease to the prostatic fossa versus distant sites. A negative scan or one showing only local uptake is associated with a better outcome after salvage radiotherapy (2-year progression-free survival of 60-74% depending on scan result [4]). This allows for more informed decision-making regarding the use and targeting of salvage therapies.

Comparative Studies for PSMA Imaging Agent Validation

Given its well-characterized but modest sensitivity (e.g., 10-69% depending on disease site) [5][6], ¹¹¹In-capromab pendetide serves as a benchmark comparator for validating the performance of newer, more sensitive PSMA-targeted PET tracers (e.g., ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL). In such studies, its quantitative performance metrics provide a baseline against which improvements in lesion detection and diagnostic accuracy can be measured, making it a valuable reference standard in the radiopharmaceutical development pipeline.

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